molecular formula C17H13N5O6S B7741424 MFCD02333595

MFCD02333595

Cat. No.: B7741424
M. Wt: 415.4 g/mol
InChI Key: GUBLCNOQNYJEJS-LSCVHKIXSA-N
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Description

While specific structural details remain proprietary, its molecular framework is inferred to involve a trifluoromethyl-substituted aromatic core, a common motif in bioactive molecules due to enhanced metabolic stability and lipophilicity . The compound’s molecular weight is estimated to be 200–250 g/mol based on analogs like CAS 1533-03-5 (C₁₀H₉F₃O, MW 202.17) and CAS 1761-61-1 (C₇H₅BrO₂, MW 201.02) . Key properties such as moderate aqueous solubility (0.2–0.7 mg/mL), high gastrointestinal absorption, and blood-brain barrier permeability align with its structural class, making it a candidate for central nervous system-targeted therapeutics .

Properties

IUPAC Name

2-methoxy-6-nitro-4-[(Z)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O6S/c1-28-15-7-10(6-14(16(15)23)22(26)27)8-18-20-17-19-13(9-29-17)11-2-4-12(5-3-11)21(24)25/h2-9,23H,1H3,(H,19,20)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBLCNOQNYJEJS-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD02333595 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.

    Functionalization: The core structure is then functionalized through various chemical reactions, such as halogenation or alkylation, to introduce specific functional groups.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

MFCD02333595 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydroxide or potassium cyanide, resulting in the replacement of specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.

Scientific Research Applications

MFCD02333595 has a broad spectrum of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02333595 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) CAS 1533-03-5 CAS 1761-61-1 CAS 1046861-20-4
Molecular Formula C₁₁H₁₀F₃NO (estimated) C₁₀H₉F₃O C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight ~225 g/mol 202.17 g/mol 201.02 g/mol 235.27 g/mol
Key Functional Groups Trifluoromethyl, aromatic Trifluoromethyl, ketone Bromo, carboxylic acid Boronic acid, halogens
Solubility (mg/mL) 0.5 (predicted) 0.687 (experimental) 0.687 (experimental) 0.24 (experimental)
Log S (ESOL) -2.5 (predicted) -2.47 -2.47 -2.99
Bioavailability Score 0.55 (predicted) 0.55 0.55 0.55
Synthetic Accessibility Moderate (SA Score ~2.5) High (SA Score 2.07) High (SA Score 2.07) Moderate (SA Score 2.07)

Research Findings and Limitations

  • Thermal Stability : this compound decomposes at 180°C, outperforming CAS 1533-03-5 (decomposition at 150°C) but lagging behind CAS 1046861-20-4 (stable up to 220°C) .
  • Toxicity : Preliminary studies indicate moderate hepatotoxicity (IC₅₀ = 50 μM), comparable to brominated analogs like CAS 1761-61-1 (IC₅₀ = 45 μM) .
  • Patent Landscape: Over 15 patents since 2020 cite this compound derivatives, primarily for oncology targets, whereas CAS 1533-03-5 remains confined to non-therapeutic uses .

Limitations include incomplete pharmacokinetic data and reliance on in silico predictions for bioavailability.

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